molecular formula C20H31ClN2O3 B13750138 (2-morpholin-4-ium-4-ylcyclohexyl) N-(2,4,6-trimethylphenyl)carbamate;chloride CAS No. 29195-00-4

(2-morpholin-4-ium-4-ylcyclohexyl) N-(2,4,6-trimethylphenyl)carbamate;chloride

Cat. No.: B13750138
CAS No.: 29195-00-4
M. Wt: 382.9 g/mol
InChI Key: SISXGVIKZQKGLA-UHFFFAOYSA-N
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Description

(2-morpholin-4-ium-4-ylcyclohexyl) N-(2,4,6-trimethylphenyl)carbamate;chloride is a chemical compound with a complex structure that includes a morpholine ring, a cyclohexyl group, and a trimethylphenyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-morpholin-4-ium-4-ylcyclohexyl) N-(2,4,6-trimethylphenyl)carbamate;chloride typically involves the reaction of a morpholine derivative with a cyclohexyl isocyanate and a trimethylphenyl carbamate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2-morpholin-4-ium-4-ylcyclohexyl) N-(2,4,6-trimethylphenyl)carbamate;chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted morpholine derivatives.

Scientific Research Applications

(2-morpholin-4-ium-4-ylcyclohexyl) N-(2,4,6-trimethylphenyl)carbamate;chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-morpholin-4-ium-4-ylcyclohexyl) N-(2,4,6-trimethylphenyl)carbamate;chloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2-morpholin-4-ium-4-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride: This compound has a similar structure but with dichlorophenyl instead of trimethylphenyl.

    2-morpholin-4-ylethanethiol: Another morpholine derivative with different functional groups.

    N-(2,4,6-trimethylphenyl)formamide: A compound with a similar trimethylphenyl group but different overall structure.

Uniqueness

The uniqueness of (2-morpholin-4-ium-4-ylcyclohexyl) N-(2,4,6-trimethylphenyl)carbamate;chloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

29195-00-4

Molecular Formula

C20H31ClN2O3

Molecular Weight

382.9 g/mol

IUPAC Name

(2-morpholin-4-ium-4-ylcyclohexyl) N-(2,4,6-trimethylphenyl)carbamate;chloride

InChI

InChI=1S/C20H30N2O3.ClH/c1-14-12-15(2)19(16(3)13-14)21-20(23)25-18-7-5-4-6-17(18)22-8-10-24-11-9-22;/h12-13,17-18H,4-11H2,1-3H3,(H,21,23);1H

InChI Key

SISXGVIKZQKGLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)OC2CCCCC2[NH+]3CCOCC3)C.[Cl-]

Origin of Product

United States

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